molecular formula C10H18N2O4 B164685 1-Boc-Piperazine-2-carboxylic acid CAS No. 1214196-85-6

1-Boc-Piperazine-2-carboxylic acid

Cat. No.: B164685
CAS No.: 1214196-85-6
M. Wt: 230.26 g/mol
InChI Key: MPOFEHGMWPHBSF-UHFFFAOYSA-N
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Preparation Methods

The preparation of 1-Boc-Piperazine-2-carboxylic acid typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which involves chlorination, Boc protection, and cyclization. This method results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .

Scientific Research Applications

Medicinal Chemistry

1-Boc-Piperazine-2-carboxylic acid plays a crucial role in the development of drugs targeting neurological and psychiatric disorders. It serves as a key intermediate in synthesizing indazole DNA gyrase inhibitors and other therapeutic agents aimed at treating conditions such as schizophrenia and depression.

Key Findings:

  • Drug Development: Utilized in synthesizing compounds with dual receptor affinities, enhancing therapeutic efficacy.
  • Neuropharmacology: Investigated for its potential to modulate neurotransmitter systems, making it valuable in neuroscience research .

Organic Synthesis

The compound is integral to organic synthesis, particularly in the preparation of piperazinyl amides and derivatives. Its reactivity allows for various chemical transformations, including substitution reactions and esterification.

Chemical Reactions:

  • Buchwald-Hartwig Coupling: Engages in coupling reactions with aryl halides.
  • Esterification and Amidation: Reacts with alcohols to form esters and with ammonia to produce amides.
Reaction TypeDescriptionExample Reagents
SubstitutionBuchwald-Hartwig couplingCuBr/1,1'-bi-2-naphthol
EsterificationFormation of estersAlcohols
AmidationProduction of amidesAmmonia

Peptide Synthesis

In peptide chemistry, this compound is used to enhance the stability and bioavailability of peptide-based therapeutics. Its Boc protecting group allows for selective deprotection during peptide synthesis.

Applications:

  • Peptide Therapeutics: Enhances solubility and stability of peptides.
  • Polymer Synthesis: Used in creating lipopolymers through cationic ring-opening polymerization .

Material Science

The unique properties of this compound enable its use in developing novel materials. This includes applications in drug delivery systems where it improves solubility and release profiles of active pharmaceutical ingredients.

Research Insights:

  • Drug Delivery Systems: Enhances the pharmacokinetic profiles of drugs.
  • Material Development: Contributes to creating polymers with specific functional characteristics .

Case Study 1: Kinetic Resolution Studies

Research has demonstrated that this compound can undergo kinetic resolution using lipase A from Candida antarctica, yielding high enantiomeric purity (E > 200). This study highlights its utility in producing enantiomerically enriched products for further biological evaluation.

Case Study 2: Cytotoxicity Assessments

In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, such as HeLa and neuroblastoma cells. Some derivatives have demonstrated IC50 values in the low micromolar range, indicating potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-Boc-Piperazine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other sites on the molecule. The compound’s derivatives often interact with specific molecular targets, such as receptors or enzymes, to exert their biological effects .

Biological Activity

1-Boc-Piperazine-2-carboxylic acid is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and is used as a building block in the synthesis of various bioactive compounds. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10_{10}H18_{18}N2_2O4_4
  • Molecular Weight : Approximately 230.27 g/mol
  • Structure : The piperazine ring structure allows for diverse interactions with biological targets, making it a versatile intermediate in organic synthesis.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its role as a precursor in the synthesis of pharmacologically active compounds. Key findings include:

1. Antimycobacterial Activity

  • Research indicates that derivatives of piperazine compounds, including this compound, show promising activity against Mycobacterium tuberculosis. For instance, structural modifications can enhance their efficacy, as demonstrated in studies where certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs like rifampicin .

2. Neurotransmitter Interaction

  • The piperazine moiety is known to interact with various neurotransmitter receptors. Studies suggest that modifications to the piperazine core can significantly influence binding affinity and efficacy, potentially impacting mood regulation and cognitive functions .

3. Synthesis of Peptidomimetics

  • This compound serves as a crucial building block for synthesizing peptidomimetics, which are designed to mimic the structure and function of peptides while offering improved stability and bioavailability. These compounds can target a wide range of diseases, including cancer and neurodegenerative disorders.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound derivatives:

Case Study 1: Antimycobacterial Derivatives
In a study focused on quinoxaline derivatives containing piperazine structures, several compounds demonstrated potent antimycobacterial activity against both M. tuberculosis and M. smegmatis strains. One derivative showed an MIC value of 1.25 μg/mL against M. tuberculosis, indicating strong potential for further development as an antitubercular agent .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was performed on piperazine derivatives to identify key structural features that enhance biological activity. Modifications at specific positions on the piperazine ring were shown to significantly affect interaction with target receptors, leading to varying degrees of pharmacological effects .

Research Findings

StudyKey FindingsImplications
Demonstrated potential as a building block for peptidomimeticsSupports development in drug design
Showed significant antimycobacterial activityPotential for new tuberculosis treatments
Identified critical structural modifications that enhance receptor bindingAids in optimizing drug candidates

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Boc-Piperazine-2-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves Boc protection of piperazine-2-carboxylic acid. Key steps include:

  • Acylation : Reacting piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) in THF or DCM .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product. Purity is validated via HPLC (>98% purity) and melting point analysis (mp: 42–44°C) .
  • Troubleshooting : Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Incomplete Boc protection may require extended reaction times or excess Boc₂O .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of carbonyl groups (Boc C=O at ~1680–1720 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Identify piperazine ring protons (δ 3.0–4.0 ppm) and Boc tert-butyl protons (δ 1.4 ppm). Carboxylic acid protons are typically absent due to exchange broadening .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (244.24 g/mol) and fragmentation patterns (e.g., loss of tert-butyl group, m/z 188) .

Q. How does the Boc group influence the reactivity of piperazine-2-carboxylic acid in coupling reactions?

  • Methodological Answer : The Boc group:

  • Stabilizes the amine : Prevents undesired nucleophilic reactions at the piperazine nitrogen during peptide couplings .
  • Facilitates selective deprotection : Removable under acidic conditions (e.g., TFA/DCM or HCl/dioxane) without affecting the carboxylic acid moiety .
  • Optimizes solubility : Enhances solubility in organic solvents (e.g., DMF, THF) for solid-phase synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilicity (HOMO) and electrophilicity (LUMO). For this compound, HOMO is localized on the piperazine ring, while LUMO resides on the carbonyl groups .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., n→σ* or π→π*) influencing conformational stability .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to predict hydrogen-bonding sites (e.g., carboxylic acid O-H as a donor) .

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure derivatives of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Synthesis : Employ enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts) during piperazine ring formation .
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization under controlled pH/temperature .

Q. How is this compound applied in peptidomimetic drug design?

  • Methodological Answer :

  • Conformational Restriction : The piperazine ring mimics peptide β-turns, enabling the design of protease-resistant analogs .
  • Bioisosteric Replacement : Substitute proline or pipecolic acid in lead compounds to improve metabolic stability .
  • Case Study : Incorporated into HIV-1 protease inhibitors to enhance binding affinity (ΔG ~ -9.2 kcal/mol via MD simulations) .

Q. How should researchers address contradictions in reported spectroscopic or crystallographic data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference IR, NMR, and X-ray crystallography data. For example, discrepancies in carbonyl stretching frequencies may arise from solvent polarity effects .
  • Crystallographic Refinement : Use high-resolution single-crystal XRD to resolve ambiguities in bond lengths/angles (e.g., C=O vs. C-N distances) .
  • Literature Meta-Analysis : Compare datasets from peer-reviewed journals (e.g., NIST Chemistry WebBook ) and exclude non-validated sources.

Q. Under what conditions does the Boc group undergo undesired cleavage or side reactions?

  • Methodological Answer :

  • Acidic Hydrolysis : Boc groups are stable at pH > 4 but cleave rapidly in TFA (10–30 min) or HCl gas in dioxane .
  • Thermal Stability : Decomposition occurs above 150°C, detected via TGA-DSC (weight loss ~25% at 200°C) .
  • Side Reactions : Avoid strong bases (e.g., NaOH), which may hydrolyze the carboxylic acid or cause racemization .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFEHGMWPHBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626353
Record name 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214196-85-6
Record name 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Boc-Piperazine-2-carboxylic acid
1-Boc-Piperazine-2-carboxylic acid
1-Boc-Piperazine-2-carboxylic acid
1-Boc-Piperazine-2-carboxylic acid
1-Boc-Piperazine-2-carboxylic acid
1-Boc-Piperazine-2-carboxylic acid

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